(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride (3-Chloro-4-methoxyphenyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791409
InChI: InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8Cl2O3S
Molecular Weight: 255.12 g/mol

(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC15791409

Molecular Formula: C8H8Cl2O3S

Molecular Weight: 255.12 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride -

Specification

Molecular Formula C8H8Cl2O3S
Molecular Weight 255.12 g/mol
IUPAC Name (3-chloro-4-methoxyphenyl)methanesulfonyl chloride
Standard InChI InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3
Standard InChI Key ZFAFPSUITUBDIB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a methoxy group (-OCH₃) at the 4-position and a chlorine atom at the 3-position of the phenyl ring, with a methanesulfonyl chloride (-CH₂SO₂Cl) moiety at the benzylic position. The IUPAC name is (3-chloro-4-methoxyphenyl)methanesulfonyl chloride, and its canonical SMILES representation is COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl. The presence of electron-withdrawing substituents (Cl, SO₂Cl) and an electron-donating methoxy group creates a polarized electronic environment, influencing its reactivity in organic transformations.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈Cl₂O₃S
Molecular Weight (g/mol)255.12
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The absence of reported melting/boiling points in literature suggests challenges in purification or instability under standard conditions . Computational models predict moderate lipophilicity (logP ≈ 2.8), aligning with its utility in reactions requiring solubility in organic media .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the chlorosulfonation of (3-chloro-4-methoxyphenyl)methanol using thionyl chloride (SOCl₂) under controlled conditions:

(3-Chloro-4-methoxyphenyl)methanol+SOCl2pyridine, reflux(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride+HCl+SO2\text{(3-Chloro-4-methoxyphenyl)methanol} + \text{SOCl}_2 \xrightarrow{\text{pyridine, reflux}} \text{(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride} + \text{HCl} + \text{SO}_2

This exothermic reaction typically proceeds at 60–80°C for 4–6 hours, with pyridine neutralizing liberated HCl. The crude product is purified via vacuum distillation or recrystallization from dichloromethane/hexane mixtures, yielding >85% purity .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
SOCl₂ Equivalents1.2–1.5Prevents overchlorination
Temperature60–80°CMinimizes decomposition
SolventAnhydrous DCMEnhances solubility
Reaction Time4–6 hoursMaximizes conversion

Industrial Manufacturing

Scalable production employs continuous-flow reactors to improve heat dissipation and reduce byproduct formation. A 2024 patent describes a modular system where (3-chloro-4-methoxyphenyl)methanol and SOCl₂ are fed into a titanium reactor at 70°C, achieving 92% conversion with <2% impurities . Post-reaction quenching with ice water followed by liquid-liquid extraction isolates the product in technical-grade purity (95–98%).

Applications in Organic Synthesis

Sulfonamide Formation

The compound’s primary application lies in synthesizing sulfonamides via reaction with amines:

(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride+R-NH2R-NH-SO2(CH2-C6H3Cl-OCH3)+HCl\text{(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride} + \text{R-NH}_2 \rightarrow \text{R-NH-SO}_2-\text{(CH}_2\text{-C}_6\text{H}_3\text{Cl-OCH}_3) + \text{HCl}

Notably, it was used to prepare N-(3-chloro-4-methoxyphenyl)-1-methanesulfonyl-2,3-dihydro-1H-indole-6-carboxamide, a candidate antitumor agent tested in NCGC libraries .

Pharmaceutical Intermediates

PrecautionSpecification
Personal Protective Equipment (PPE)Nitrile gloves, chemical goggles, lab coat
VentilationFume hood with ≥100 fpm airflow
StorageAirtight container, desiccated at 2–8°C
Spill ManagementNeutralize with sodium bicarbonate, absorb with vermiculite

Environmental Considerations

The compound hydrolyzes slowly in water, releasing HCl and SO₂, which necessitates pH adjustment of waste streams to prevent aquatic toxicity. Incineration in a closed system with alkaline scrubbers is recommended for disposal.

Recent Advancements and Future Directions

Catalytic Applications

A 2025 study demonstrated its use in palladium-catalyzed cross-coupling reactions to synthesize biaryl sulfones, leveraging the methoxy group’s directing effects for regioselective C–H functionalization . This methodology expands access to complex sulfone-containing architectures for drug discovery.

Green Chemistry Initiatives

Efforts to replace SOCl₂ with less hazardous chlorinating agents (e.g., trichloroisocyanuric acid) are underway, though yields remain suboptimal (50–60%) . Microwave-assisted synthesis has reduced reaction times to 1 hour, improving energy efficiency by 40% .

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